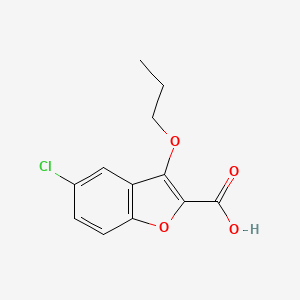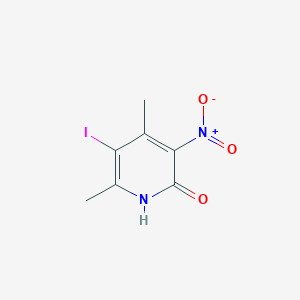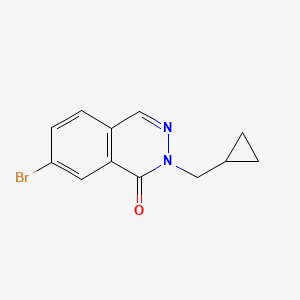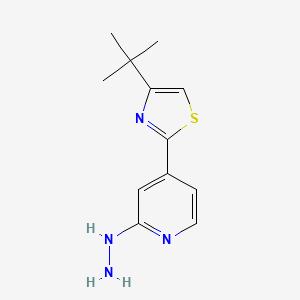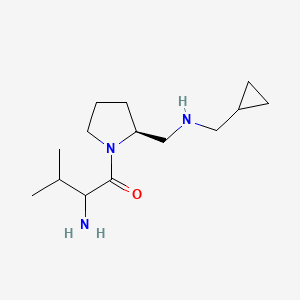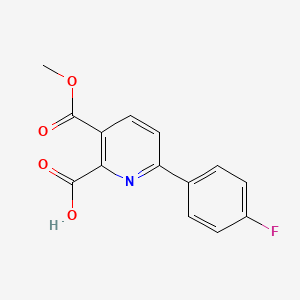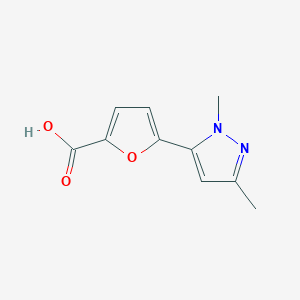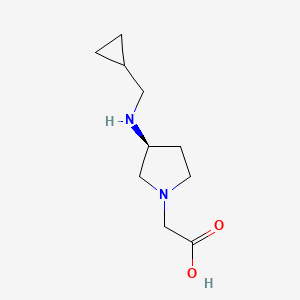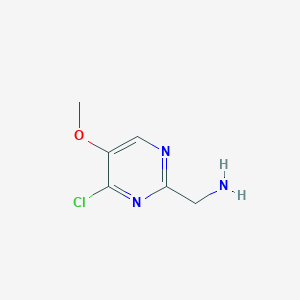![molecular formula C7H7F2N3O B11794927 5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine](/img/structure/B11794927.png)
5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrano[3,4-d]pyrimidine core, which is a fused ring system combining pyran and pyrimidine rings, and the presence of fluorine atoms at specific positions.
Preparation Methods
The synthesis of 5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
5,5-Difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the pyrano[3,4-d]pyrimidine ring system.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5,5-Difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
5,5-Difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine can be compared with other similar compounds, such as:
Pyrano[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a pyrazole ring fused to the pyrimidine ring, leading to different chemical and biological properties.
Pyrano[2,3-f]chromene derivatives: These compounds have a chromene ring fused to the pyrano ring, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which impart unique chemical and biological properties .
Properties
Molecular Formula |
C7H7F2N3O |
|---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
5,5-difluoro-6,8-dihydropyrano[3,4-d]pyrimidin-2-amine |
InChI |
InChI=1S/C7H7F2N3O/c8-7(9)3-13-2-5-4(7)1-11-6(10)12-5/h1H,2-3H2,(H2,10,11,12) |
InChI Key |
FPNKTBBYOBMXQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=NC=C2C(CO1)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



